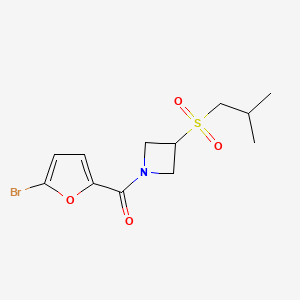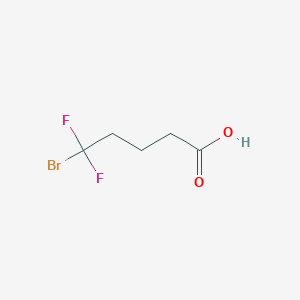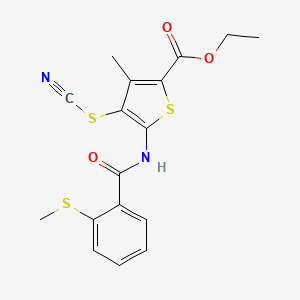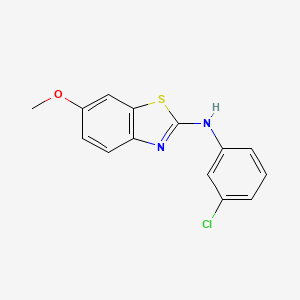
4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide, also known as ETB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETB is a synthetic compound that is structurally similar to a class of compounds called thiazolidinediones, which are known to have insulin-sensitizing properties. In
科学的研究の応用
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands revealed moderate antibacterial and antifungal activities against various species, including E. coli and F. oxysporum, highlighting the potential of thiadiazole compounds in antimicrobial drug development (Vinusha et al., 2015).
Drug Design and Synthesis
Research in drug design and synthesis has led to the development of thiadiazole derivatives with significant biological activities. For example, the discovery of a potent and selective CDK2 inhibitor, 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide, through structure-based drug design and high-throughput screening, showcases the utility of thiadiazole compounds in targeted therapy (Vulpetti et al., 2006).
Pharmacological Evaluation
Novel thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. A study found that compounds like 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide showed significant in vitro anti-inflammatory activity, comparable to ibuprofen, with minimal ulcerogenic potential, indicating their potential as safer therapeutic agents (Shkair et al., 2016).
Anticancer Agents
Thiazole and thiadiazole derivatives incorporating pyrimidine rings have been synthesized and assessed for their anticancer activity. Some of these compounds demonstrated moderate activity, suggesting the potential of thiadiazole derivatives in cancer therapy (Gomha et al., 2017).
特性
IUPAC Name |
4-(4-ethylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-13-7-9-14(10-8-13)22-11-5-6-15(21)18-17-20-19-16(23-17)12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUOKQZYGCTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea](/img/structure/B2608368.png)
![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)


![N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2608374.png)
![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608375.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608377.png)



![N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2608383.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2608389.png)